molecular formula C27H56O8 B14364729 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol CAS No. 92668-97-8

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol

Cat. No.: B14364729
CAS No.: 92668-97-8
M. Wt: 508.7 g/mol
InChI Key: RKVQJLPCUPYDCX-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol is a chemical compound with the molecular formula C27H56O8. It is a polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often using a base catalyst like potassium hydroxide to facilitate the ring-opening polymerization of ethylene oxide. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired degree of polymerization and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding ethers.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethers.

    Substitution: Halides and esters.

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biomolecules and as a stabilizer for proteins and enzymes.

    Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Applied in the production of surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound’s polyether structure allows it to form stable complexes with metal ions and other molecules, facilitating its use in catalysis and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
  • 3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol
  • 3,6,9,12,15,18,21-Heptaoxatriacontan-1-ol

Uniqueness

3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol is unique due to its specific molecular structure, which provides distinct physicochemical properties. Its higher molecular weight and increased number of ether linkages compared to similar compounds result in enhanced solubility, stability, and reactivity, making it particularly valuable in specialized applications.

Properties

CAS No.

92668-97-8

Molecular Formula

C27H56O8

Molecular Weight

508.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C27H56O8/c1-2-3-4-5-6-7-8-9-10-11-12-14-29-16-18-31-20-22-33-24-26-35-27-25-34-23-21-32-19-17-30-15-13-28/h28H,2-27H2,1H3

InChI Key

RKVQJLPCUPYDCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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